N-ethyl-4-(propanoylamino)benzamide
Description
N-ethyl-4-(propanoylamino)benzamide is a benzamide derivative designed as a potent inhibitor of Rho-associated coiled-coil kinase 1 (ROCK1), a key regulator of cytoskeletal dynamics implicated in cardiovascular diseases, cancer, and neurological disorders. Its structure features a central benzamide core substituted with an ethyl group at the N-position and a propanoylamino group at the para position (Figure 1). Computational studies, including molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations (MMPBSA), have validated its strong binding affinity to ROCK1. The compound exhibits a pIC50 value surpassing existing benchmarks, attributed to optimized hydrogen bonding with residues like M156 and hydrophobic interactions with residues such as F120 and V90 . Pharmacokinetic profiling using ADME/Tox models further highlights its synthetic accessibility (SA score <5) and favorable bioavailability .
Properties
IUPAC Name |
N-ethyl-4-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-11(15)14-10-7-5-9(6-8-10)12(16)13-4-2/h5-8H,3-4H2,1-2H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSISKBFJNQVNOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-4-(propanoylamino)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and low reaction times .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves the reaction between carboxylic acids and amines at high temperatures (above 180°C). This method, however, may not be suitable for all functionalized molecules .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-(propanoylamino)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-ethyl-4-(propanoylamino)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Benzamide derivatives are known for their therapeutic properties and are used in the development of drugs for various conditions.
Mechanism of Action
The mechanism by which N-ethyl-4-(propanoylamino)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to produce a therapeutic effect.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Observations :
Substituent Impact on Binding: The ethyl and propanoylamino groups in the target compound minimize steric hindrance while maximizing hydrogen bonding with ROCK1’s catalytic lysine (K105) and hydrophobic pocket residues . Bulkier substituents (e.g., phenethyl or 4-phenylpropenoyl in ) may reduce binding efficiency due to increased steric clashes, though specific activity data are lacking .
CoMFA/CoMSIA models suggest that electron-donating groups near Y155 improve activity, as seen in the target compound’s propanoylamino group .
Activity and Selectivity Profiles
Table 2: Computational and Experimental Activity Data
Key Findings :
- The target compound’s CoMFA model (q<sup>2</sup> = 0.774) demonstrates superior predictive power compared to CoMSIA (q<sup>2</sup> = 0.676), indicating steric and electrostatic fields are critical for ROCK1 inhibition .
- MD simulations confirm stable binding (RMSD <2.0 Å) and a more favorable MMPBSA binding free energy (-42.3 kcal/mol) than older inhibitors like C34 .
- Seven newly designed derivatives of this compound exhibit pIC50 values >7.5, outperforming prior benchmarks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
